molecular formula C28H26N2O5 B15139077 1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B15139077
M. Wt: 470.5 g/mol
InChI Key: JJJNFNLUKYZAKI-DGWZTRNLSA-N
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Description

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by a pyrimidine ring attached to a modified ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the protection of the hydroxyl groups of the ribose sugar, followed by the formation of the glycosidic bond with the pyrimidine base. The trityl group is commonly used as a protecting group for the hydroxyl functionalities. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers and continuous flow reactors. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its role in inhibiting viral replication by incorporating into viral DNA or RNA.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, leading to the termination of DNA or RNA synthesis. This compound targets viral polymerases and inhibits their activity, thereby preventing viral replication. In cancer cells, it interferes with DNA synthesis and induces apoptosis .

Comparison with Similar Compounds

  • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness: 1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of the trityl protecting group, which enhances its stability and allows for selective deprotection. This feature makes it a valuable intermediate in the synthesis of various nucleoside analogs .

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H26N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24-,26-/m1/s1

InChI Key

JJJNFNLUKYZAKI-DGWZTRNLSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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